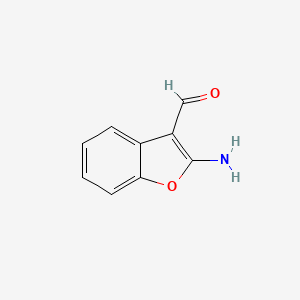

2-Aminobenzofuran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGNSJPAIGFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Aminobenzofuran 3 Carbaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR (Proton NMR) spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Aminobenzofuran-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the amine protons, and the four protons on the benzene (B151609) ring.

The aldehyde proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The four aromatic protons on the fused benzene ring would appear in the aromatic region (approximately δ 6.5-8.0 ppm), exhibiting a complex splitting pattern due to spin-spin coupling between adjacent protons. This pattern, likely an AA'BB' or related system, would provide information about the substitution on the benzene ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Amine NH₂ | Variable (Broad) | Singlet (br s) |

| Aromatic H | 6.5 - 8.0 | Multiplet (m) |

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show nine distinct signals, corresponding to each of the nine carbon atoms in the molecule, assuming no accidental equivalence.

The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around δ 185-195 ppm. The carbons of the furan (B31954) ring (C2 and C3) and the benzene ring (C3a, C4, C5, C6, C7, C7a) would resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the amino group (C2) would be shifted upfield compared to the other furan carbon (C3), which is adjacent to the electron-withdrawing aldehyde group.

Detailed, experimentally confirmed ¹³C NMR data for this compound could not be located in the reviewed scientific literature. The expected carbon environments are listed below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C2 (C-NH₂) | ~150 - 160 |

| C3 (C-CHO) | ~115 - 125 |

| C3a, C7a | ~120 - 150 |

| C4, C5, C6, C7 | ~110 - 135 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous structural assignment.

HMQC/HSQC spectra would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the signals for the aromatic C-H groups.

Published HMQC or HMBC spectra for this compound were not found in the surveyed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇NO₂, which corresponds to a monoisotopic mass of 161.0477 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 161.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic aldehydes and benzofurans. Plausible fragmentation could involve:

Loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion.

Loss of the formyl group (•CHO) or carbon monoxide (CO) from the [M-1]⁺ ion or the molecular ion, respectively, leading to significant fragment ions.

Cleavage of the furan ring.

While a published mass spectrum for this compound is not available, a table of expected major fragments is provided below based on general fragmentation principles.

| m/z Value | Possible Fragment | Fragment Lost |

| 161 | [C₉H₇NO₂]⁺˙ | (Molecular Ion) |

| 160 | [C₉H₆NO₂]⁺ | H• |

| 133 | [C₈H₇NO]⁺˙ | CO |

| 132 | [C₈H₆NO]⁺ | •CHO |

| 104 | [C₇H₆N]⁺ | CO from [M-CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows one or two bands in the 2700-2900 cm⁻¹ region.

C=O Stretching: A strong absorption band for the aldehyde carbonyl (C=O) group is expected in the range of 1670-1700 cm⁻¹, with its exact position influenced by conjugation with the benzofuran (B130515) ring.

C=C and C-N Stretching: Aromatic C=C double bond stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Specific experimental IR data for this compound is not present in the reviewed literature. The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aldehyde (C-H) | Stretch | 2700 - 2900 |

| Aldehyde (C=O) | Stretch | 1670 - 1700 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to obtain definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and aldehyde groups. This would confirm the planarity of the benzofuran system and the conformation of the aldehyde group relative to the ring.

While the crystal structures of several related 3-aminobenzofuran derivatives have been reported in the scientific literature, a specific crystallographic analysis for this compound (CAS 126177-51-3) was not identified in the searched databases. Such a study would be invaluable for a complete understanding of its solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the electronic transitions between different energy levels within a molecule can be obtained. For this compound, UV-Vis spectroscopy provides valuable information about its conjugated system and the influence of its substituent groups on its electronic properties.

The electronic spectrum of a molecule is primarily influenced by the presence of chromophores, which are functional groups capable of absorbing UV or visible light. In this compound, the benzofuran nucleus, the amino group (-NH2), and the carbaldehyde group (-CHO) all contribute to its characteristic UV-Vis absorption profile. The fusion of the benzene and furan rings creates an extended π-electron system, which acts as a primary chromophore.

The electronic transitions observed in the UV-Vis spectrum of this compound are typically of two main types: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in the spectrum. The extended conjugation in the benzofuran ring system, further influenced by the amino and carbaldehyde groups, leads to intense π → π* transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. libretexts.org These transitions are typically of lower energy and appear at longer wavelengths compared to π → π* transitions. They are also characterized by much lower molar absorptivity values. upi.edu

The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the carbaldehyde group) in conjugation with the benzofuran ring system has a significant impact on the electronic spectrum. This "push-pull" effect can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzofuran. researchgate.net This is due to the delocalization of electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound would be determined by recording its UV-Vis spectrum in a suitable solvent. A hypothetical representation of such data, based on the analysis of structurally similar substituted benzofurans, is presented in the table below. nih.govrsc.org

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |

|---|---|---|---|

| Ethanol | ~280-320 | ~10,000-20,000 | π → π |

| Ethanol | ~350-400 | ~1,000-5,000 | n → π |

Note: The data in this table is representative and based on the expected spectroscopic behavior of substituted benzofurans. Actual experimental values may vary.

The study of the UV-Vis spectrum of this compound, especially in different solvents of varying polarity, can provide further insights into the nature of the electronic transitions and the solvatochromic behavior of the compound. uobabylon.edu.iq This information is crucial for understanding its electronic structure and potential applications in areas such as materials science and medicinal chemistry. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Aminobenzofuran 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety at C3

The aldehyde group at the C3 position is a key site for various chemical reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Imine Formation, Schiff Bases)

The carbonyl carbon of the aldehyde group in 2-Aminobenzofuran-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comsavemyexams.com A prominent example of this reactivity is the formation of imines, also known as Schiff bases, through reaction with primary amines. orgoreview.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. orgoreview.com The reaction is typically acid-catalyzed to facilitate the removal of the hydroxyl group in the intermediate carbinolamine. orgoreview.comlibretexts.org

The formation of Schiff bases from this compound and its derivatives has been utilized in the synthesis of various heterocyclic compounds and metal complexes. For instance, Schiff bases derived from 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) and 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and subsequently used to form metal complexes. researchgate.net Similarly, Schiff bases have been prepared from 2-aminobenzimidazole (B67599) and 5-substituted indole-3-carbaldehydes. derpharmachemica.com These reactions highlight the utility of the aldehyde functionality in constructing larger, more complex molecular architectures. ekb.eg

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Imine (Schiff Base) | orgoreview.comlibretexts.org |

| 3-Amino-5-bromobenzofuran-2-carboxamide | 2-Chloroquinoline-3-carbaldehyde | Schiff Base | researchgate.net |

| 2-Aminobenzimidazole | 5-Substituted Indole-3-carbaldehyde | Schiff Base | derpharmachemica.com |

Oxidation and Reduction Reactions

The aldehyde group of this compound can undergo both oxidation and reduction. Oxidation of the aldehyde moiety typically yields the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Conversely, reduction of the aldehyde group leads to the formation of a primary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of a related compound, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, has been shown to proceed in high yields using sodium cyanoborohydride or sodium borohydride in the presence of chlorotrimethylsilane. google.com

Knoevenagel Condensation and Related Transformations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. scirp.orgwikipedia.org The aldehyde group of this compound can participate in Knoevenagel condensations. For example, the condensation of napthofuran-2-carbaldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) is a known transformation. scirp.org This type of reaction typically leads to the formation of an α,β-unsaturated product. wikipedia.org The use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in promoting Knoevenagel condensations. asianpubs.org

Reactions Involving the Amino Group at C2

The amino group at the C2 position of the benzofuran (B130515) ring is also a site of significant reactivity, enabling a variety of functional group transformations.

Acylation and Alkylation Reactions

The amino group at C2 can undergo acylation and alkylation reactions. Acylation, the introduction of an acyl group, can be achieved using various acylating agents. For instance, the acylation of benzofurans can be mediated by trifluoroacetic anhydride (B1165640) (TFAA) with carboxylic acids serving as the acylating agents. arkat-usa.org While this example pertains to the benzofuran ring itself, the amino group at C2 provides a nucleophilic site for similar transformations. N-acylation is known to increase the stability of 2-aminobenzofurans. rsc.org

Alkylation of the amino group involves the introduction of an alkyl group. The Ramana group has investigated the formyl-directed alkylation of 3-formylbenzofurans with acrylates using a ruthenium catalyst. hw.ac.uk While this focuses on C-alkylation, it demonstrates the broader reactivity of the benzofuran scaffold. Direct N-alkylation of the amino group is a fundamental reaction in organic chemistry.

Diazotization and Subsequent Transformations

Primary aromatic amines, such as the amino group in this compound, can undergo diazotization. This reaction involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orglibretexts.org These diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.org

Aryl diazonium salts can undergo a variety of subsequent transformations. For example, they can be converted to phenols by reaction with water, often with gentle heating. youtube.com The diazotization process itself can be carried out in various solvents, including organic, dipolar, aprotic solvents, which can be advantageous for subsequent coupling reactions. google.com The stability and reactivity of the resulting diazonium salt can be influenced by the reaction conditions and the structure of the starting amine. researchgate.net

Amide and Urethane (B1682113) Formation

The presence of the primary amino group at the C2 position allows this compound to readily participate in reactions that form amide and urethane linkages. These reactions are fundamental in the synthesis of a wide array of more complex molecules.

Amide Formation: The amino group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a standard transformation in organic chemistry and can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. The resulting N-(3-formylbenzofuran-2-yl) amides are versatile intermediates for further functionalization.

Urethane Formation: The reaction of the amino group with isocyanates or chloroformates leads to the formation of urethanes (also known as carbamates). The basic synthesis involves the exothermic condensation reaction of an isocyanate with a hydroxyl-containing compound, but the amino group of this compound can also act as the nucleophile. scispace.coml-i.co.uk This reaction proceeds readily, often at room temperature. scispace.com The reactivity of isocyanates with compounds containing active hydrogen atoms, such as amines, is a well-established principle in polyurethane chemistry. scispace.com The resulting urethane derivatives have applications in various fields, including materials science and medicinal chemistry.

| Reactant | Functional Group | Product | Bond Formed |

| Carboxylic Acid/Derivative | Amino (-NH2) | Amide | N-C=O |

| Isocyanate/Chloroformate | Amino (-NH2) | Urethane | N-C(=O)O |

Reactivity of the Benzofuran Ring System

The benzofuran core of the molecule is an aromatic system, and its reactivity is influenced by the activating effect of the fused furan (B31954) ring and the substituents present on the benzene (B151609) ring.

The benzofuran ring system is generally susceptible to electrophilic aromatic substitution (EAS). The electron-rich nature of the aromatic ring facilitates attack by electrophiles. wizeprep.comtotal-synthesis.com The directing influence of the existing substituents, namely the amino and formyl groups, as well as the oxygen of the furan ring, will determine the position of substitution.

The amino group is a strong activating group and an ortho-, para-director. lkouniv.ac.in Conversely, the carbaldehyde (formyl) group is a deactivating group and a meta-director. mnstate.edu The interplay of these electronic effects, along with the inherent reactivity of the benzofuran nucleus, dictates the regioselectivity of EAS reactions. For instance, halogenation, nitration, and sulfonation reactions would be expected to occur at specific positions on the benzene ring, influenced by the combined directing effects of the substituents. total-synthesis.com The use of a catalyst is often necessary to increase the electrophilicity of the attacking species. lkouniv.ac.in

| Reaction | Reagents | Expected Substitution Pattern |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Ortho/Para to Amino Group |

| Nitration | HNO3/H2SO4 | Meta to Formyl Group |

| Sulfonation | SO3/H2SO4 | Meta to Formyl Group |

The benzofuran scaffold can be further functionalized through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and constructing more complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.orgnobelprize.org To utilize this compound in a Suzuki reaction, it would first need to be converted to a halide or triflate derivative. Alternatively, a boronic acid or ester could be installed on the benzofuran ring, which could then be coupled with a variety of aryl or vinyl halides. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate in this reaction. scirp.orgnih.gov This methodology is highly efficient for the synthesis of alkynyl-substituted aromatic compounds. scirp.org

| Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |

| Suzuki | Organoboron Compound + Organic Halide/Triflate | Palladium Catalyst, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Sonogashira | Terminal Alkyne + Organic Halide | Palladium Catalyst, Copper(I) Co-catalyst, Base | C(sp2)-C(sp) |

Proposed Reaction Mechanisms and Intermediates

The diverse reactivity of this compound and its derivatives can involve various reaction mechanisms, including those that proceed through radical or carbene intermediates.

Radical reactions offer an alternative to traditional polar reactions for forming new chemical bonds. libretexts.org In the context of benzofuran chemistry, radical cyclization cascades have been identified as a powerful method for synthesizing complex polycyclic benzofuran compounds. rsc.org These reactions are often initiated by a radical initiator, such as AIBN, which can abstract a hydrogen atom to generate a new radical species. beilstein-journals.org This radical can then undergo a series of intramolecular or intermolecular reactions. For instance, a radical generated on a side chain attached to the benzofuran nucleus could potentially add to an unsaturated bond within the same molecule, leading to the formation of a new ring. The decomposition of initial radicals can proceed through various pathways, including decarboxylation or the formation of new adducts. researchgate.net

Carbene chemistry provides a unique avenue for the construction of C-C and C-heteroatom bonds. snnu.edu.cn N-Heterocyclic carbenes (NHCs) have been utilized in the enantioselective functionalization of 3-aminobenzofurans at the C2-position. nih.gov This reaction proceeds through the generation of a chiral α,β-unsaturated acylazolium intermediate, followed by an aza-Claisen rearrangement. nih.gov Furthermore, rhodium-catalyzed intramolecular cyclizations of diazo compounds can lead to the synthesis of 2-aminobenzofurans via carbene metathesis reactions. acs.orgacs.org These reactions involve the in-situ generation of a carbene, which can then undergo insertion into a C-H bond or participate in an annulation (ring-forming) sequence. dicp.ac.cn The mechanism often involves the formation of a metal-carbene intermediate, which then reacts with the substrate. snnu.edu.cn

Michael-like Addition Mechanisms

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate (1,4) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. beilstein-journals.orguwindsor.ca The reaction proceeds via the formation of an enolate intermediate followed by protonation. mdpi.com In the context of this compound, the exocyclic amino group can act as a potent nucleophile in a hetero-Michael addition (or aza-Michael) reaction, which is a variation where a nitrogen atom is the nucleophile.

This reactivity is central to the synthesis of various fused pyrimidine (B1678525) and pyridine (B92270) ring systems. When this compound reacts with compounds containing an activated methylene group (a Michael donor) adjacent to two electron-withdrawing groups (e.g., malononitrile (B47326), ethyl cyanoacetate), a cascade reaction sequence is initiated.

The proposed mechanism proceeds through the following key steps:

Knoevenagel Condensation: The reaction often begins with a Knoevenagel condensation between the aldehyde group of the benzofuran and the active methylene compound. This step is typically catalyzed by a base and forms a new α,β-unsaturated system.

Intramolecular Michael-like Addition: The nucleophilic 2-amino group then attacks the β-carbon of the newly formed electron-deficient alkene in an intramolecular 1,4-conjugate addition. This is the crucial Michael-like step that leads to the formation of a new ring.

Tautomerization and Aromatization: The resulting cyclized intermediate undergoes tautomerization and subsequent aromatization, often through the elimination of a small molecule, to yield a stable, fused heterocyclic product.

This sequence allows for the construction of complex structures like pyrimido[4,5-b]benzofurans from relatively simple precursors. bohrium.com The reaction demonstrates high atom economy and is a powerful strategy in heterocyclic synthesis.

Table 1: Representative Michael-like Addition Reaction

| Michael Donor | Catalyst | Product Type |

| Malononitrile | Piperidine | Dihydropyridine derivative |

| Ethyl Cyanoacetate | Acetic Acid | Pyridinone derivative |

| 1,3-Dicarbonyl Compounds | Acetic Acid | Fused indole (B1671886) systems researchgate.net |

This table presents plausible reaction partners for this compound based on analogous reactions.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in catalytic cycles involving transition metals, particularly palladium and rhodium. ntu.edu.sgresearchgate.net These processes are key to many cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds. nih.gov

Oxidative Addition: In this step, a metal complex with a low oxidation state (e.g., Pd(0)) inserts into a covalent bond (e.g., a carbon-halogen bond), increasing its oxidation state and coordination number by two. nih.gov

Reductive Elimination: This is the reverse process, where two ligands from a metal complex are eliminated to form a new covalent bond, while the metal's oxidation state and coordination number decrease by two. nih.gov

For this compound, this type of reactivity is typically observed when a halogenated derivative (e.g., a bromo- or iodo-substituted benzofuran) is used in a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. mdpi.comresearchgate.net

A representative catalytic cycle for a Suzuki coupling involving a halogenated this compound derivative would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-halide bond of the benzofuran derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (the coupling partner) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final arylated benzofuran product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Rhodium catalysts are also employed in similar transformations, often involving C-H activation, where the catalyst directly inserts into a carbon-hydrogen bond, followed by coupling and reductive elimination. beilstein-journals.org These methods provide powerful tools for the functionalization of the benzofuran core.

Table 2: Key Steps in a Representative Palladium-Catalyzed Suzuki Coupling

| Step | Reactants/Intermediates | Metal Oxidation State | Description |

| Oxidative Addition | Halogenated Benzofuran, Pd(0) catalyst | Pd(0) → Pd(II) | The catalyst inserts into the carbon-halogen bond. nih.gov |

| Transmetalation | Organopalladium(II) complex, Organoboron reagent | Pd(II) | The organic group from the boron reagent is transferred to the palladium. mdpi.com |

| Reductive Elimination | Diorganopalladium(II) complex | Pd(II) → Pd(0) | The two organic groups couple and are eliminated, forming the product and regenerating the catalyst. nih.gov |

Derivatization, Analog Synthesis, and Scaffold Development from 2 Aminobenzofuran 3 Carbaldehyde

Synthesis of Substituted 2-Aminobenzofuran-3-carbaldehyde Analogs

The core structure of this compound offers three primary sites for chemical modification: the benzene (B151609) ring, the aldehyde group, and the amino group. Strategic functionalization at these positions allows for the fine-tuning of the molecule's properties.

Functionalization at the Benzene Ring Portion

The benzene ring of the benzofuran (B130515) scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at positions 4, 5, 6, and 7. The directing effects of the existing amino and furan (B31954) ring substituents influence the regioselectivity of these reactions. While specific literature on the direct substitution of this compound is limited, standard aromatic functionalization protocols can be applied. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. Nitration could be performed using a mixture of nitric acid and sulfuric acid, yielding nitro-substituted analogs which can be further reduced to new amino derivatives.

| Functionalization Reaction | Typical Reagents | Potential Substituent |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

Modifications of the Aldehyde Group to Carboxylic Acids, Alcohols, etc.

The aldehyde group at the 3-position is a key site for derivatization. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into a new class of analogs.

Oxidation to Carboxylic Acids: Standard oxidizing agents can convert the aldehyde into a carboxylic acid (2-aminobenzofuran-3-carboxylic acid). This transformation opens pathways to the synthesis of esters and amides via subsequent reactions.

Reduction to Alcohols: The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde to a primary alcohol ((2-aminobenzofuran-3-yl)methanol) without affecting other parts of the molecule.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For instance, reaction with primary amines or hydrazines can yield imines and hydrazones, respectively.

| Transformation | Reagents | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohol (-CH₂OH) |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated system |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Imine (-CH=N-R) |

Transformations of the Amino Group to Amides, Ureas, etc.

The primary amino group at the 2-position provides a nucleophilic center for a variety of transformations, most notably the formation of amides and ureas. These derivatives are of significant interest due to the prevalence of these functional groups in biologically active molecules.

Amide Synthesis: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction yields N-(3-formylbenzofuran-2-yl)amides. This is a robust and high-yielding transformation widely used in medicinal chemistry.

Urea (B33335) Synthesis: Unsymmetrical ureas can be synthesized by treating this compound with various isocyanates (R-N=C=O). The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the corresponding urea derivative.

| Derivative Type | Reagents | General Product Structure |

| Amide | Acyl chloride (RCOCl), Base | Benzofuran-NH-C(O)R |

| Sulfonamide | Sulfonyl chloride (RSO₂Cl), Base | Benzofuran-NH-SO₂R |

| Urea | Isocyanate (R-NCO) | Benzofuran-NH-C(O)NHR |

| Thiourea | Isothiocyanate (R-NCS) | Benzofuran-NH-C(S)NHR |

Design and Preparation of Fused Heterocyclic Systems Incorporating the 2-Aminobenzofuran Core

The bifunctional nature of this compound, possessing an ortho-aminoaldehyde arrangement on the furan ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Pyrrole-Fused Benzofurans

The construction of a pyrrole (B145914) ring fused to the benzofuran scaffold can be envisioned through reactions that engage both the amino and aldehyde functionalities. One plausible approach is a modified Paal-Knorr synthesis, where the amino group of the benzofuran acts as the nitrogen source. Reaction with a 1,4-dicarbonyl compound under dehydrating conditions would lead to the formation of a pyrrolo[2,3-b]benzofuran system. The specific reagents and conditions would need to be optimized to favor the desired cyclization pathway.

Preparation of Pyridine-Fused Benzofurans

The synthesis of pyridine-fused benzofurans, specifically benzofuro[2,3-b]pyridines, is a well-established route utilizing the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., ketones, esters, nitriles). The reaction is typically catalyzed by either an acid or a base.

In this context, this compound reacts with various active methylene compounds to yield a range of substituted benzofuro[2,3-b]pyridines. For example, reaction with cyclic ketones like cyclohexanone (B45756) can produce tetracyclic fused systems, while reaction with β-ketoesters such as ethyl acetoacetate (B1235776) can introduce ester and methyl groups onto the newly formed pyridine (B92270) ring. This strategy provides a modular and efficient method for generating structural diversity. A similar strategy has been used in the synthesis of benzo[b] researchgate.netnih.govnaphthyridines from 2-aminoquinoline-3-carbaldehyde (B13676711) researchgate.net.

| Active Methylene Compound | Catalyst | Potential Product (Benzofuro[2,3-b]pyridine derivative) |

| Cyclohexanone | Base (e.g., KOH) | 1,2,3,4-Tetrahydroacridin-9(10H)-one fused to benzofuran |

| Acetone | Base (e.g., KOH) | 2-Methylbenzofuro[2,3-b]pyridine |

| Ethyl Acetoacetate | Base or Acid | Ethyl 2-methylbenzofuro[2,3-b]pyridine-3-carboxylate |

| Malononitrile (B47326) | Base (e.g., piperidine) | 3-Amino-benzofuro[2,3-b]pyridine-2-carbonitrile |

| Acetophenone | Base (e.g., KOH) | 2-Phenylbenzofuro[2,3-b]pyridine |

Formation of Spirocyclic Derivatives

The formation of spirocyclic derivatives from this compound is a specialized area of synthetic chemistry. While the broader benzofuran scaffold is extensively used in the synthesis of complex spirocyclic systems, direct and explicit examples starting from this compound are not prominently detailed in readily available scientific literature. However, the general strategies employed for the synthesis of spiro-benzofuran derivatives can provide a conceptual framework.

One of the most powerful methods for constructing spiro-pyrrolidine frameworks attached to a benzofuran core is the [3+2] azomethine ylide cycloaddition reaction. acs.orgmdpi.com This multicomponent reaction typically involves a benzofuran-based dipolarophile, an amino acid, and a suitable dipolarophile.

In a representative three-component reaction, a benzofuran derivative, such as (Z)-3-benzylidenebenzofuran-2(3H)-one, reacts with an amino acid like sarcosine (B1681465) and a dipolarophile such as ninhydrin. mdpi.com This reaction proceeds through the in-situ generation of an azomethine ylide from the amino acid and the aldehyde functionality, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the benzofuranone derivative to yield the spiro-pyrrolidine product. acs.org The reaction is often characterized by high yields and diastereoselectivity. mdpi.com

Another approach involves the reaction of benzofuran-2,3-diones with dimethyl acetylenedicarboxylate (B1228247) and N-bridgehead heterocycles in a one-pot, three-component fashion to afford spiro[benzofuran-3,3'-pyrrole] derivatives. nih.gov

Table 1: Illustrative Three-Component Reaction for the Synthesis of Benzofuran Spiro-Pyrrolidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (Z)-3-benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | Benzofuran spiro-pyrrolidine derivative | 74-99 | >20:1 | mdpi.com |

| Benzofuran-2,3-dione | Dimethyl acetylenedicarboxylate | N-bridgehead heterocycle | Spiro[benzofuran-3,3'-pyrrole] derivative | Not specified | Not specified | nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for drug discovery and materials science. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives are often targeted in combinatorial library synthesis. scienceopen.com Multicomponent reactions (MCRs) are particularly well-suited for combinatorial chemistry due to their efficiency in building molecular complexity in a single step from readily available starting materials. nih.gov

The development of MCRs for the synthesis of 2,3-disubstituted benzofurans has been a subject of interest. nih.gov For instance, a one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed and suggested as a valuable tool for the synthesis of combinatorial libraries of benzofurans. nih.gov Microwave-assisted MCRs have also been employed to rapidly generate libraries of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk

Furthermore, diversity-oriented synthesis (DOS) strategies have been applied to create libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.orgacs.org These approaches utilize common starting materials and a series of branching reaction pathways to generate a collection of structurally diverse molecules.

While these examples highlight the potential of the benzofuran scaffold in combinatorial library generation, specific applications of this compound as a building block in such synthetic endeavors are not extensively documented in the current literature. The presence of two reactive functional groups, the amino and the carbaldehyde moieties, makes this compound a potentially versatile starting material for the combinatorial synthesis of novel heterocyclic systems. Further exploration in this area could lead to the development of new libraries of benzofuran derivatives with diverse biological activities.

Table 2: Examples of Multicomponent Reactions for Benzofuran Library Synthesis

| Reaction Type | Starting Materials | Library Scaffold | Key Features | Reference |

| Sonogashira-based MCR | 2-Iodophenols, Terminal acetylenes, Aryl iodides | 2,3-Disubstituted benzofurans | One-pot, microwave-assisted, good to excellent yields | nih.gov |

| Microwave-assisted MCR | Amines, 2'-Hydroxyacetophenones, Aldehydes, Benzonitriles | Substituted benzofuran-2-carboxamides | Fast, versatile, transition metal-free | kcl.ac.uk |

| Diversity-Oriented Synthesis | Salicylaldehydes, Aryl boronic acids/halides, Amines | Benzofuran and 2,3-dihydrobenzofuran carboxamides | Generation of structurally diverse scaffolds | acs.orgacs.org |

Computational and Theoretical Chemistry Studies of 2 Aminobenzofuran 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of molecules. For 2-Aminobenzofuran-3-carbaldehyde, these methods have been pivotal in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been widely applied to optimize the molecular geometry of various compounds, including benzofuran (B130515) derivatives, to determine their most stable conformations. github.iontnu.noresearchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. github.io DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to accurately predict geometric parameters like bond lengths and angles. researchgate.netnih.gov These theoretical calculations have shown good agreement with experimental data where available. researchgate.net

HOMO-LUMO Energy Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater propensity for charge transfer within the molecule. researchgate.netossila.com

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. ajchem-a.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. ajchem-a.com

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher reactivity. ajchem-a.com

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ). ajchem-a.com

Studies on related benzofuran derivatives have utilized these descriptors to understand their reactivity profiles. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays the electrostatic potential at different points around the molecule, with different colors representing varying potential values.

Typically, the color-coding scheme is as follows:

Red and Yellow: Indicate negative electrostatic potential, corresponding to regions with high electron density. These are the most likely sites for electrophilic attack.

Blue: Represents positive electrostatic potential, associated with electron-deficient regions. These are the probable sites for nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

MEP analysis has been effectively used to predict the reactive behavior of various molecules, including those with benzofuran scaffolds. researchgate.netresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Conformational analysis, a key aspect of molecular modeling, involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the most stable conformer (the one with the lowest energy) is crucial for understanding its properties and biological activity.

Computational methods, such as DFT, are employed to perform conformational analysis by calculating the energies of different conformers. researchgate.net This process helps in identifying the global minimum energy structure, which is the most populated conformation at equilibrium.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. nih.govchemrxiv.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. chemrxiv.org

Various computational methods, including DFT, are used to locate transition state structures and calculate their energies. arxiv.org This information is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and the expected products of a reaction. nih.govarxiv.org For complex reactions, computational studies can reveal intricate details such as bifurcations on the potential energy surface, where a single transition state leads to multiple products. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods have become increasingly accurate in predicting the spectroscopic properties of molecules, providing a valuable complement to experimental techniques. arxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of molecules. researchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. schrodinger.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These calculated frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions, which are common in conjugated systems like benzofurans. libretexts.orgarxiv.org

Applications in Organic Synthesis and Advanced Materials Science

2-Aminobenzofuran-3-carbaldehyde as a Versatile Building Block in Complex Molecule Synthesis

This compound is a highly versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The amine group, the aldehyde function, and the benzofuran (B130515) ring itself can all participate in a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

The aldehyde group can undergo oxidation to form the corresponding carboxylic acid or be reduced to a primary alcohol. Current time information in Bangalore, IN. These transformations open up pathways to a host of other derivatives. The amino group, being a nucleophile, can react with various electrophiles. This dual reactivity makes the compound a key intermediate for synthesizing more complex molecules, which are of interest in medicinal and agricultural chemistry. Current time information in Bangalore, IN.nih.gov

Several synthetic strategies have been developed to access the 2-aminobenzofuran scaffold, highlighting its importance. One notable method involves a [4+1] cycloaddition reaction of in-situ generated ortho-quinone methides with isocyanides, which has proven to be an efficient way to construct these scaffolds under mild conditions with good yields. rsc.org Another approach is the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes, which provides direct access to 2-aminobenzofuran derivatives. researchgate.net Electrochemical methods have also been employed for the green synthesis of 2-aminobenzofuran derivatives. rsc.orgbldpharm.com

The following table summarizes some of the reactions that underscore the versatility of the 2-aminobenzofuran core structure:

Table 1: Synthetic Transformations of the 2-Aminobenzofuran Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Cycloaddition | ortho-Quinone Methides, Isocyanides, Sc(OTf)₃ | 2-Aminobenzofurans | rsc.org |

| Annulation | N-Phenoxy Amides, gem-Difluoroalkenes, Base | 2-Aminobenzofuran Derivatives | researchgate.net |

| Electrochemical Synthesis | 4,4′-Biphenol, CH-Acid Compounds | 2-Aminobenzofuran Derivatives | rsc.orgbldpharm.com |

| Cycloisomerization | 2-(Cyanomethyl) Phenyl Ester, Palladium Catalyst | 2-Aminobenzofurans | rsc.org |

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The benzofuran core is a significant heterocyclic scaffold present in numerous medicinally important compounds. semi.ac.cn this compound, with its reactive amino and aldehyde groups, is an excellent starting material for the synthesis of various fused and substituted heterocyclic systems.

The condensation of the amino group with carbonyl compounds or the reaction of the aldehyde with nucleophiles can initiate cyclization reactions to form new rings fused to the benzofuran system. For instance, 3-amino-2-aroyl benzofurans are used as starting materials for the preparation of diverse benzofuran-fused heterocycles with potential medicinal or optoelectronic properties. wikipedia.org

Research has demonstrated several methods for synthesizing 2-aminobenzofuran derivatives, which can then be further elaborated into more complex heterocyclic structures. These methods include:

Cesium carbonate-mediated synthesis: A rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones. wikipedia.org

Electrochemical synthesis: Anodic oxidation of 4,4′-biphenol in the presence of nucleophiles like malononitrile (B47326) or cyanoacetates provides a green route to 2-aminobenzofuran-3-carbonitrile (B3277277) and 2-aminobenzofuran-3-carboxylate derivatives. rsc.orgbldpharm.com

[4+1] Cycloaddition: A scandium-triflate-mediated reaction between in situ generated ortho-quinone methides and isocyanides yields various 2-aminobenzofurans. rsc.org

The inherent reactivity of this compound allows it to be a precursor for a variety of heterocyclic scaffolds, as detailed in the following table:

Table 2: Heterocyclic Scaffolds Derived from 2-Aminobenzofuran Precursors

| Starting Material/Method | Resulting Heterocyclic Scaffold | Significance | Reference(s) |

|---|---|---|---|

| 2-Hydroxybenzonitriles and 2-Bromoacetophenones | 3-Amino-2-aroyl benzofurans | Intermediates for benzofuran-fused heterocycles | wikipedia.org |

| Electrochemical Oxidation | 2-Aminobenzofuran-3-carbonitriles/carboxylates | Green synthesis of functionalized benzofurans | rsc.orgbldpharm.com |

| ortho-Quinone Methides and Isocyanides | Substituted 2-Aminobenzofurans | Access to diverse structural skeletons | rsc.org |

| N-Phenoxy Amides and gem-Difluoroalkenes | Functionalized 2-Aminobenzofurans | Metal-free synthesis of derivatives | researchgate.net |

The development of these synthetic methodologies underscores the importance of the 2-aminobenzofuran unit as a key building block for constructing a wide range of heterocyclic compounds.

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. bbau.ac.in These interactions are fundamental to processes like molecular recognition and self-assembly. bbau.ac.innih.gov

While the functional groups present in this compound—specifically the amino group (a hydrogen bond donor) and the aldehyde group (a hydrogen bond acceptor)—have the potential to participate in the formation of supramolecular structures, there is currently limited specific research documenting its role in the development of such assemblies. The principles of supramolecular chemistry suggest that molecules like this compound could form ordered structures through self-assembly, but this application has not been extensively explored in the available scientific literature.

Potential Applications in Functional Materials

The unique electronic and structural properties of the benzofuran ring system, combined with the reactive functional groups of this compound, suggest its potential utility in the development of advanced functional materials.

Amines are crucial monomers in the synthesis of various polymers, including polyamides, polyureas, and polyepoxides, due to their nucleophilic nature. nih.gov In principle, the amino group of this compound could react with appropriate co-monomers to form polymers. For instance, reaction with diacyl chlorides could yield polyamides, or after oxidation of the aldehyde to a carboxylic acid, it could potentially undergo self-polymerization or co-polymerization. However, the use of this compound as a monomer for the synthesis of polymeric materials is not widely reported in the scientific literature, and this remains a potential area for future research.

While many heterocyclic compounds, including some benzofuran derivatives, exhibit fluorescence and are used in the development of fluorescent probes and dyes, there is a lack of specific data in the available literature on the fluorescent properties of this compound itself or its direct application in this area. The development of fluorescent probes from this compound would require further investigation into its photophysical characteristics.

Organic solar cells (OSCs) are a promising renewable energy technology that relies on organic semiconductor materials in the active layer. wikipedia.org The performance of these devices is highly dependent on the molecular design of the electron donor and acceptor materials. Benzofuran-containing molecules have been explored in the context of materials for organic electronics. However, there is no direct evidence in the reviewed literature of this compound or its immediate derivatives being utilized in organic photovoltaic devices. While the benzofuran moiety is of interest in materials science, the specific contribution of this particular compound to organic photovoltaics has not been established.

Biological Activity and Molecular Interactions: in Vitro Studies

Investigation of Antimicrobial Activity in Cellular Models

Derivatives of 2-aminobenzofuran-3-carbaldehyde, particularly Schiff base derivatives, have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi. nih.govscirp.orgimist.ma The introduction of different substituents onto the core structure has allowed for the modulation of this activity, leading to the identification of compounds with significant potency.

The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Notably, certain Schiff base derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, some synthesized benzofuran-based Schiff ligands and their metal complexes have exhibited potent antitubercular activity, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL against the H37Rv strain of M. tuberculosis. tandfonline.comresearchgate.net This level of activity is comparable to or even exceeds that of some standard antitubercular drugs. tandfonline.com

The antibacterial spectrum of these compounds also extends to other clinically relevant bacteria. Studies have reported activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. tandfonline.comresearchgate.netrsc.org The formation of Schiff bases from this compound appears to be a key strategy in enhancing antibacterial efficacy. nih.gov For example, certain derivatives have shown significant zones of inhibition against S. aureus and E. coli. tandfonline.comresearchgate.net The mechanism of action is thought to involve the imine group of the Schiff base, which can interact with various cellular targets within the bacteria. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzofuran (B130515) Schiff Base Ligand (6a) | M. tuberculosis H37Rv | 1.6 | tandfonline.comresearchgate.net |

| Benzofuran Schiff Base Ligand (6e) | M. tuberculosis H37Rv | 1.6 | researchgate.net |

| Copper Complex of Benzofuran Schiff Base (7c) | M. tuberculosis H37Rv | 1.6 | tandfonline.comresearchgate.net |

| Zinc Complex of Benzofuran Schiff Base (7e) | M. tuberculosis H37Rv | 1.6 | tandfonline.comresearchgate.net |

| Benzofuran Schiff Base Ligand (6e) | S. aureus | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Copper Complex of Benzofuran Schiff Base (7b) | S. aureus | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Benzofuran Schiff Base Ligand (6e) | E. coli | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Copper Complex of Benzofuran Schiff Base (7b) | E. coli | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Benzofuran Schiff Base Ligand (6e) | B. subtilis | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Copper Complex of Benzofuran Schiff Base (7b) | B. subtilis | Zone of inhibition comparable to standard drugs | tandfonline.comresearchgate.net |

| Proximicin B | S. aureus (including MRSA) | Significant growth inhibition | nih.gov |

| Proximicin B | E. coli | Evaluated | nih.gov |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal potential. Candida albicans, a common opportunistic fungal pathogen, has been a primary target in these studies. rsc.org Schiff bases derived from this core structure have shown promising antifungal activity. nih.govscirp.org The structural modifications of the benzofuran ring and the substituents on the imine nitrogen play a crucial role in determining the antifungal potency. While the specific MIC values for this compound derivatives against C. albicans are not extensively detailed in the provided search results, the general class of benzofuran-based Schiff bases is recognized for its antifungal properties. nih.gov

Analysis of Antiproliferative Activity in Cancer Cell Lines and Associated Mechanisms

The benzofuran scaffold is a constituent of numerous natural and synthetic compounds with significant anticancer properties. scispace.comrsc.orgresearchgate.net Derivatives of this compound have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms of action.

A key mechanism underlying the anticancer activity of several benzofuran derivatives is the inhibition of tubulin polymerization. mdpi.com Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. Certain benzofuran derivatives have been shown to interfere with microtubule formation, leading to a G2/M phase arrest in the cell cycle. scispace.comrsc.org Some of these compounds are believed to exert their effects by binding to the colchicine (B1669291) site on tubulin. researchgate.net

Consistent with their ability to inhibit tubulin polymerization, many this compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint. scispace.comrsc.orgnih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Flow cytometry analysis of cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase. nih.govscribd.com

Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. The induction of apoptosis has been observed in various cancer cell lines treated with benzofuran derivatives. nih.govrsc.orgnih.gov The apoptotic pathway can be initiated through both p53-dependent and p53-independent mechanisms. nih.gov In some cases, these compounds have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov

The antiproliferative effects of this compound derivatives have been demonstrated in a range of human cancer cell lines.

Daoy medulloblastoma: Certain 2-amino-3-benzoylbenzofuran derivatives have shown remarkable antiproliferative activity against the Daoy medulloblastoma cell line, with some compounds exhibiting IC50 values in the picomolar range. researchgate.net Medulloblastoma is the most common malignant brain tumor in children, and the potent activity of these compounds suggests their potential as therapeutic leads. plos.orgplos.org

Breast Cancer Cells: Derivatives of benzofuran have been extensively studied for their activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. scispace.comnih.govacs.org Some compounds have displayed potent growth inhibitory effects, with IC50 values in the low micromolar range. acs.orgresearchgate.net The activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. acs.org

Glioblastoma: Glioblastoma is an aggressive and challenging-to-treat brain tumor. rsc.org Analogues of proximicins containing an aminobenzofuran core have demonstrated significant antiproliferative activity against the human U-87 MG glioblastoma cell line, with some compounds showing greater potency than the standard chemotherapeutic agent temozolomide. nih.govnih.gov

Gastric Adenocarcinoma Cells: The potential of benzofuran derivatives in treating gastric cancer has also been explored. frontiersin.orgmdpi.com Proximicin C, which contains an aminofuran scaffold, has been shown to induce the up-regulation of cell-cycle regulatory proteins in gastric adenocarcinoma cells. nih.gov

Table 2: Antiproliferative Activity of Selected Benzofuran Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-ethoxy-2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Daoy medulloblastoma | 5 pM | Inhibition of tubulin polymerization | researchgate.net |

| Aminobenzofuran-containing proximicin analogues | U-87 MG (Glioblastoma) | More potent than temozolomide | Not specified | nih.govnih.gov |

| Benzofuran-based carboxylic acid derivatives | MDA-MB-231 (Breast Cancer) | 2.52 µM | Cell cycle disturbance, pro-apoptotic | acs.orgresearchgate.net |

| Benzofuran lignan (B3055560) derivative (Benfur) | Jurkat T-cells | Not specified | G2/M cell cycle arrest, apoptosis | nih.gov |

| Proximicin C | Gastric Adenocarcinoma Cells | Not specified | Up-regulation of P53 and P21 | nih.gov |

Enzyme Inhibition Studies

The aminobenzofuran scaffold has been investigated as a core structure for the development of various enzyme inhibitors.

Derivatives of 3-aminobenzofuran have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net According to the cholinergic hypothesis, inhibiting these enzymes can increase acetylcholine (B1216132) levels in the brain, offering a therapeutic strategy for Alzheimer's. nih.govresearchgate.net

A series of novel 3-aminobenzofuran derivatives demonstrated a range of inhibitory activity against both AChE and BuChE, with IC₅₀ values extending from the sub-micromolar to the double-digit micromolar range. nih.govthieme-connect.com In one study, nearly all synthesized 3-aminobenzofuran compounds showed moderate to good inhibitory effects. nih.gov For instance, a derivative featuring a 2-fluorobenzyl moiety (compound 5f in the study) was identified as a particularly potent inhibitor for both enzymes. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition mechanism for AChE. nih.gov

The development of dual inhibitors, which act on both AChE and BuChE, is considered a promising approach, as BuChE activity becomes more significant in the brains of patients with moderate to severe Alzheimer's disease. mdpi.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Representative 3-Aminobenzofuran Derivatives This table presents data for derivatives of 3-aminobenzofuran, not this compound itself.

| Compound | Substituent on Amino Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5f | 2-Fluorobenzyl | 0.64 | 1.68 | nih.gov |

| Compound 5h | 4-Fluorobenzyl | 1.10 | 2.51 | nih.gov |

| Compound 111 | Not specified in abstract | 0.64 | 0.55 | thieme-connect.com |

Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a critical virulence factor secreted by the bacterium to subvert host immune responses, thereby promoting its survival within macrophages. nih.govnih.govubc.camdpi.com This makes mPTPB an attractive target for the development of new anti-tuberculosis agents. nih.govplos.org

While specific data on this compound is unavailable, related benzofuran scaffolds have been explored as mPTPB inhibitors. A medicinal chemistry approach transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent and selective mPTPB inhibitor with an IC₅₀ value of 38 nM. nih.govnih.gov This inhibitor was shown to be selective, with over 50-fold greater activity against mPTPB compared to a large panel of other protein tyrosine phosphatases (PTPs). nih.gov Functionally, these inhibitors can reverse the altered host immune responses caused by the bacterial phosphatase, restoring the macrophage's ability to secrete IL-6 and undergo apoptosis. nih.govubc.ca

Additionally, in a study exploring the structure-activity relationship of various aminobenzofurans and aminobenzothiophenes against Mycobacterium smegmatis, a surrogate for M. tuberculosis, 5-aminobenzofuran was identified as a potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. researchgate.net

Table 2: Inhibitory Activity of Benzofuran Derivatives against Mycobacterial Targets This table presents data for derivatives of benzofuran, not this compound itself.

| Compound Class/Name | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Benzofuran Salicylic Acid Derivative | mPTPB | IC₅₀ | 38 nM | nih.govnih.gov |

| I-A09 | mPTPB | Described as a potent and selective inhibitor | ubc.ca | |

| 5-Aminobenzofuran | M. smegmatis | MIC | 1.56 µg/mL | researchgate.net |

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. nih.govebi.ac.uk This makes it a potential target for antimicrobial drugs. nih.gov The intracellular chorismate mutase from Mycobacterium tuberculosis (MtCM) is known to have its catalytic efficiency significantly increased upon forming a complex with DAHP synthase. nih.gov

Currently, there are no available studies in the searched literature that investigate or report on the inhibition of chorismate mutase by this compound or its closely related derivatives.

Receptor Binding Affinity Studies (in vitro)

The affinity of a compound for specific biological receptors is a key indicator of its potential pharmacological activity. nih.gov While some complex benzofuran-based ligands have been evaluated for their binding affinity to neuroreceptors like sigma (σ) and NMDA receptors in the context of multi-target drug design for Alzheimer's disease, these molecules are structurally distinct from this compound. nih.gov

No specific in vitro receptor binding affinity studies for this compound have been identified in the reviewed scientific literature.

Investigation of Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction with proteins is implicitly demonstrated in the enzyme inhibition studies detailed in section 8.3, where derivatives of aminobenzofuran bind to the active sites of enzymes like cholinesterases and mPTPB. nih.govnih.gov

Beyond specific enzyme active sites, the benzofuran scaffold has been implicated in interactions with other macromolecules, notably DNA. Studies on certain 2,3-diaryl-benzofuran derivatives have shown that they can bind strongly to calf thymus DNA (CT-DNA), likely through an intercalation mechanism. rsc.org Furthermore, it has been proposed that metal complexes of Schiff bases derived from 5-aminobenzofuran-2-carboxylate may interact with DNA gyrase, an enzyme crucial for bacterial DNA replication. tandfonline.com These findings suggest a general potential for the benzofuran nucleus to interact with DNA, although specific studies on this compound are lacking.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a chemical scaffold. For benzofuran derivatives, several SAR studies have elucidated key structural features for various biological activities. nih.govnih.gov

Cholinesterase Inhibition: For 3-aminobenzofuran derivatives, SAR studies revealed that the nature of the substituent on the amino group is critical for inhibitory potency against AChE and BuChE. nih.govthieme-connect.com For instance, attaching an N-benzylpyridinium fragment was found to bind to the catalytic anion site of AChE, while the 3-aminobenzofuran core could position itself at the peripheral anionic site. thieme-connect.com A 2-fluorobenzyl substituent on the amino group of a 4-(pyridin-2-yl)-3-aminobenzofuran core resulted in highly potent inhibition. nih.gov

Antimycobacterial Activity: The development of benzofuran salicylic acid derivatives as mPTPB inhibitors highlights a key SAR finding where this specific scaffold delivers high potency and selectivity. nih.gov In studies against whole-cell M. smegmatis, the position of the amino group on the benzofuran ring was shown to be important, with 5-aminobenzofuran and 6-aminobenzothiophene demonstrating significant activity. researchgate.net

Anticancer Activity: For benzofuran-2-carboxamide (B1298429) derivatives evaluated for antiproliferative activity, the presence of a 6-methoxy group on the benzofuran ring was found to be essential for high potency against several cancer cell lines. rsc.org Preliminary SAR on other benzofuran compounds indicated that an ester group at the C-2 position is a key site for cytotoxic activity. nih.gov

These studies collectively show that the biological activity of the benzofuran scaffold can be finely tuned by the nature and position of various substituents on both the benzene (B151609) and furan (B31954) rings of the core structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminobenzofuran-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via carbenoid-mediated [3+2] cycloaddition, as demonstrated for structurally related 2-aminofurans. Key parameters include using α-diazo carbonyl precursors, enamine intermediates, and transition metal catalysts (e.g., Rh(II)) to achieve regioselectivity . Optimization involves monitoring reaction temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading to improve yields (reported 52–60% for analogous compounds) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from byproducts like unreacted diazo compounds.

Q. How should spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals: aromatic protons (δ 6.5–8.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and amine protons (δ ~5.5–6.5 ppm, broad if free). Substituent effects (e.g., electron-withdrawing groups) shift signals predictably .

- 13C NMR : Confirm the aldehyde carbonyl (δ ~190–193 ppm), furan carbons (δ ~140–160 ppm), and amine-bearing carbon (δ ~120–130 ppm) .

- HRMS : Use ESI+ mode to verify the molecular ion ([M+H]+) with <5 ppm error. For C₉H₇NO₂, expected m/z = 177.0426 .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved when characterizing this compound derivatives?

- Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent-dependent conformational changes. For example:

- X-ray vs. NMR : Solid-state (X-ray) structures may show planar configurations, while solution-state NMR might indicate rotational barriers around the furan-aldehyde bond. Use variable-temperature NMR to probe energy barriers .

- Tautomeric equilibria : If the amine group participates in keto-enol tautomerism, employ DFT calculations (B3LYP/6-311+G(d,p)) to model energy differences and compare with experimental IR/Raman spectra .

Q. What strategies are effective for studying the bioactivity of this compound, particularly its interaction with nucleic acids?

- Methodology :

- DNA binding assays : Use UV-Vis titration or fluorescence quenching to determine binding constants (Kₐ). For intercalation studies, ethidium bromide displacement assays are standard .

- Computational docking : Leverage PubChem 3D structures (CID: [Retrieve from PubChem]) and software like AutoDock Vina to predict binding modes with DNA duplexes or G-quadruplexes .

- Cellular uptake : Radiolabel the compound (e.g., ¹⁴C at the aldehyde position) and track localization via autoradiography in cell cultures .

Q. How can synthetic yields be improved for large-scale (>10 g) preparations of this compound without compromising purity?

- Methodology :

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by controlling residence time and heat transfer .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Methodological Notes

- Avoid common pitfalls :

- Amine instability : Protect the amine group with Boc or Fmoc groups during synthesis to prevent oxidation .

- Spectroscopic artifacts : Deuterated solvents (e.g., DMSO-d₆) may induce shifts; always compare with computational predictions .